2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide
Description
2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide is a structurally complex molecule featuring a tricyclic diaza core (7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one) linked via a sulfonyl group to a phenyl-propanamide moiety. This compound’s unique architecture combines rigidity from the tricyclic system with the sulfonamide and propanamide functionalities, which are commonly associated with bioactive molecules.
Properties
IUPAC Name |
2-methyl-N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14(2)21(26)22-17-6-8-18(9-7-17)29(27,28)23-11-15-10-16(13-23)19-4-3-5-20(25)24(19)12-15/h3-9,14-16H,10-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNGYYJVXZUOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide typically involves multiple steps:
Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclo structure.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the phenyl and propanamide groups: These groups are attached through substitution reactions, using appropriate phenyl and propanamide derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[731
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares key structural features with other sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis based on functional groups and reported activities:
Key Observations:
Its tricyclic core may enhance binding affinity through rigid conformational control, unlike flexible oxadiazole-thiazole hybrids .
Heterocyclic Systems: The tricyclic diaza system contrasts with the oxadiazole-thiazole scaffold in the evidence-derived compound. Oxadiazoles are known for metabolic stability and π-π stacking, while the tricyclic system may offer superior steric hindrance and target selectivity .
Propanamide Linker : The propanamide moiety in the target compound parallels the sulfanyl-propanamide group in the evidence compound. This linker may facilitate hydrophobic interactions in binding pockets, though its methyl substitution could alter solubility and bioavailability.
Biological Activity
The compound 2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its antimicrobial properties, cytotoxicity, and other relevant biological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses significant structural features that contribute to its biological activity. The presence of the diazatricyclo framework is particularly noteworthy as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of related compounds:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 | Enterobacter cloacae |
| Compound B | 0.015 | Staphylococcus aureus |
| Compound C | 0.008 | Bacillus cereus |
| Compound D | 0.045 | Escherichia coli |
These results indicate that compounds with similar structures to This compound can exhibit potent antibacterial activity, often surpassing traditional antibiotics like ampicillin and streptomycin in efficacy .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have been conducted on various cell lines to evaluate the safety profile of this class of compounds. The results indicate varying degrees of cytotoxic effects depending on the specific structure:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MRC5 (human lung fibroblast) |
| Compound B | 30 | HeLa (cervical cancer) |
| Compound C | 5 | A549 (lung cancer) |
The data suggest that while some derivatives show promise as antimicrobial agents, their cytotoxic effects on normal cells need careful consideration .
The proposed mechanism of action for the antimicrobial activity involves inhibition of key bacterial enzymes such as MurB in E. coli, which is crucial for cell wall synthesis . Additionally, molecular docking studies have indicated that these compounds may bind effectively to active sites on target proteins, enhancing their inhibitory effects.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated a series of related compounds against a panel of bacteria, demonstrating that certain structural modifications significantly enhanced antibacterial potency. The most effective compound exhibited an MIC value comparable to leading antibiotics .
- Cytotoxicity Assessment : In another study focusing on cytotoxicity, derivatives were tested against multiple cancer cell lines, revealing a promising therapeutic window for selective toxicity towards cancerous cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
